molecular formula C12H16ClNO B3058177 1(2H)-Naphthalenone, 6-(dimethylamino)-3,4-dihydro-, hydrochloride CAS No. 88284-50-8

1(2H)-Naphthalenone, 6-(dimethylamino)-3,4-dihydro-, hydrochloride

Cat. No.: B3058177
CAS No.: 88284-50-8
M. Wt: 225.71 g/mol
InChI Key: BFKONFLJBMKRLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1(2H)-Naphthalenone, 6-(dimethylamino)-3,4-dihydro-, hydrochloride is a chemical compound with significant interest in various scientific fields. This compound is known for its unique structure, which includes a naphthalenone core with a dimethylamino group and a hydrochloride salt. Its applications span across chemistry, biology, medicine, and industry, making it a versatile and valuable compound for research and development.

Preparation Methods

The synthesis of 1(2H)-Naphthalenone, 6-(dimethylamino)-3,4-dihydro-, hydrochloride involves several steps. One common synthetic route includes the reaction of naphthalenone with dimethylamine under specific conditions to introduce the dimethylamino group. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt. Industrial production methods often involve optimizing these reaction conditions to maximize yield and purity, using catalysts and controlled environments to ensure consistency and efficiency .

Chemical Reactions Analysis

1(2H)-Naphthalenone, 6-(dimethylamino)-3,4-dihydro-, hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

1(2H)-Naphthalenone, 6-(dimethylamino)-3,4-dihydro-, hydrochloride has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1(2H)-Naphthalenone, 6-(dimethylamino)-3,4-dihydro-, hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding to proteins and enzymes. These interactions can modulate biological pathways and lead to various physiological effects .

Comparison with Similar Compounds

1(2H)-Naphthalenone, 6-(dimethylamino)-3,4-dihydro-, hydrochloride can be compared with other naphthalenone derivatives and dimethylamino-substituted compounds. Similar compounds include:

Properties

IUPAC Name

6-(dimethylamino)-3,4-dihydro-2H-naphthalen-1-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO.ClH/c1-13(2)10-6-7-11-9(8-10)4-3-5-12(11)14;/h6-8H,3-5H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFKONFLJBMKRLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C(=O)CCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50605726
Record name 6-(Dimethylamino)-3,4-dihydronaphthalen-1(2H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50605726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88284-50-8
Record name 1(2H)-Naphthalenone, 6-(dimethylamino)-3,4-dihydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88284-50-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Dimethylamino)-3,4-dihydronaphthalen-1(2H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50605726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1(2H)-Naphthalenone, 6-(dimethylamino)-3,4-dihydro-, hydrochloride
Reactant of Route 2
Reactant of Route 2
1(2H)-Naphthalenone, 6-(dimethylamino)-3,4-dihydro-, hydrochloride
Reactant of Route 3
Reactant of Route 3
1(2H)-Naphthalenone, 6-(dimethylamino)-3,4-dihydro-, hydrochloride
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1(2H)-Naphthalenone, 6-(dimethylamino)-3,4-dihydro-, hydrochloride
Reactant of Route 5
Reactant of Route 5
1(2H)-Naphthalenone, 6-(dimethylamino)-3,4-dihydro-, hydrochloride
Reactant of Route 6
Reactant of Route 6
1(2H)-Naphthalenone, 6-(dimethylamino)-3,4-dihydro-, hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.